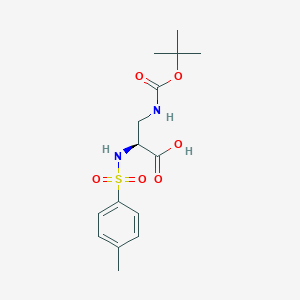

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid

Descripción general

Descripción

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid is a synthetic organic compound characterized by its complex structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid typically involves multiple steps:

Formation of the sulfonylamino group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonylamino intermediate.

Introduction of the carbamate group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl (Boc) protecting group.

Coupling with the amino acid: The final step involves coupling the protected intermediate with an amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and high-throughput screening methods to identify optimal reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability.

Biology and Medicine

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a protease inhibitor.

Bioconjugation: It can be used to modify biomolecules, such as proteins, to study their function or enhance their stability.

Industry

Coatings: The compound can be used in the formulation of coatings to improve their resistance to environmental degradation.

Adhesives: It can be incorporated into adhesive formulations to enhance their bonding strength.

Mecanismo De Acción

The mechanism by which Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid exerts its effects depends on its application:

Protease Inhibition: The compound can bind to the active site of proteases, preventing substrate access and thus inhibiting the enzyme’s activity.

Polymer Modification: When used in polymers, it can interact with the polymer matrix, altering its physical properties.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Similar structure but with a butanoic acid backbone.

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

Structural Features: The specific arrangement of functional groups in Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid provides unique reactivity and interaction profiles.

Applications: Its potential use in drug development and materials science distinguishes it from other similar compounds.

Actividad Biológica

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid (CAS 16947-86-7) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a p-toluenesulfonyl moiety, which contribute to its biological activity and versatility as a building block in drug development.

- Molecular Formula : C15H22N2O6S

- Molecular Weight : 358.41 g/mol

This compound is often utilized in the synthesis of various biologically active molecules, particularly in the development of inhibitors for different biological targets.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of this compound derivatives. For instance, compounds derived from p-toluenesulfonyl isocyanate have demonstrated significant activity against HIV, with IC50 values indicating effective inhibition at low concentrations. These findings suggest that the sulfonamide group may enhance the compound's interaction with viral proteins, thereby inhibiting viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Photo-Induced Electron Transfer : Research indicates that arylsulfonamides, including this compound, can undergo photo-induced electron transfer processes. This mechanism may lead to the formation of reactive intermediates that can interact with biological macromolecules, potentially disrupting their function .

- Inhibition of Enzymatic Activity : The compound has been explored as a potential inhibitor for various enzymes involved in disease pathways. Its structural features allow it to mimic substrate interactions, effectively blocking enzyme activity .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, although further research is needed to elucidate specific pathways and mechanisms involved .

Study 1: Antiviral Efficacy

In a study aimed at discovering novel antiviral agents, derivatives of this compound were synthesized and tested against HIV-1. The most promising derivative exhibited an IC50 value of 2.08 μM, indicating strong antiviral activity comparable to established antiviral drugs .

Study 2: Mechanistic Insights

Research conducted on the photochemical behavior of arylsulfonamide amino acids revealed that upon UV irradiation, this compound undergoes degradation to form several photoproducts, including toluenesulfinic acid. This degradation pathway was linked to its biological activity, suggesting that photostability is a critical factor in its application as a therapeutic agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O6S |

| Molecular Weight | 358.41 g/mol |

| IC50 against HIV-1 | 2.08 μM |

| Main Photoproducts | Toluene sulfinic acid |

Propiedades

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVRMMCUXPRFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373183 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-86-7 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.